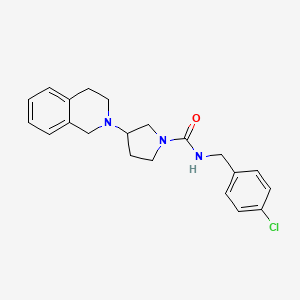
1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (hereafter referred to as FFP) is an organic compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. FFP is a member of the pyridinone family, which has been studied extensively for its potential as a therapeutic agent. FFP is a versatile compound that has been used in a variety of ways, including as a starting material for the synthesis of other compounds, as a reagent for organic transformations, and as a tool in the study of biochemical pathways.
科学研究应用
FFP has several applications in the fields of medicinal chemistry and organic synthesis. The compound has been used as a starting material for the synthesis of other compounds, such as 2-pyridone derivatives and 2-pyridinones. FFP has also been used as a reagent in organic transformations, such as the synthesis of 1,2,3-triazoles and 1,2,4-triazoles. In addition, FFP has been used as a tool in the study of biochemical pathways, such as the synthesis of cyclic guanosine monophosphate (cGMP).
作用机制
The mechanism of action of FFP is not fully understood, but it is believed to involve the binding of the compound to the active site of enzymes, resulting in the inhibition of their activity. This inhibition of enzyme activity can lead to the inhibition of biochemical pathways, such as the synthesis of cGMP.
Biochemical and Physiological Effects
FFP has been shown to inhibit the activity of enzymes involved in the synthesis of cGMP, resulting in a decrease in the production of cGMP. This decrease in cGMP can lead to a decrease in the production of other biochemical compounds, such as cyclic adenosine monophosphate (cAMP). In addition, FFP has been shown to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
The use of FFP in lab experiments has several advantages. The compound is relatively easy to synthesize, and can be obtained in good yields. In addition, FFP is a versatile compound that can be used as a starting material for the synthesis of other compounds, as a reagent for organic transformations, and as a tool in the study of biochemical pathways. One limitation of using FFP in lab experiments is that the compound is not very stable, and can degrade over time.
未来方向
The potential of FFP is still being explored, and there are several directions for future research. One possible direction is to further study the biochemical and physiological effects of FFP, and to determine its potential as a therapeutic agent. Another possible direction is to investigate the synthesis of novel compounds using FFP as a starting material. Finally, further research could be done to explore the use of FFP as a tool in the study of biochemical pathways.
合成方法
The synthesis of FFP is achieved through a three-step procedure involving the condensation of 4-fluorobenzaldehyde and cyclohexanone, followed by a Wittig reaction and an intramolecular aldol condensation. The reaction is carried out in an inert atmosphere with anhydrous solvents, and can be completed in a few hours. A detailed description of the reaction is provided in the literature, and the product is obtained in good yields.
属性
IUPAC Name |
1-cyclohexyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c19-14-8-6-13(7-9-14)12-16-17(21)10-11-20(18(16)22)15-4-2-1-3-5-15/h6-11,15,21H,1-5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCCOQYIZAFNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(4-tert-butylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2950743.png)
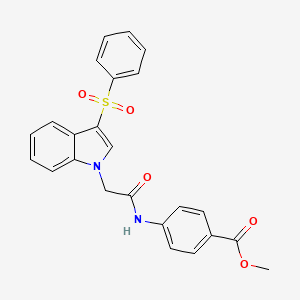
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2950746.png)
![(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2950748.png)
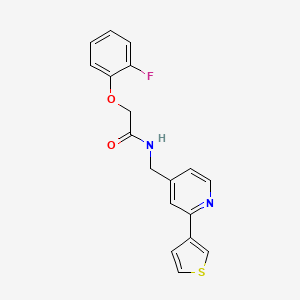
![5-(4-Methoxy-phenyl)-2,3-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2950751.png)
![N-(4-isopropylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2950752.png)
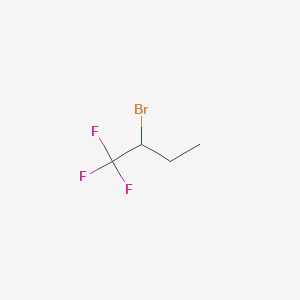
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950755.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide](/img/structure/B2950756.png)
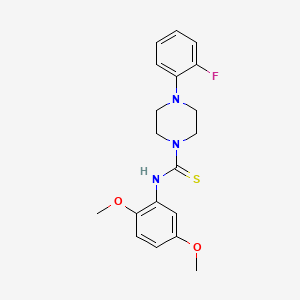
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2950758.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide](/img/structure/B2950760.png)
